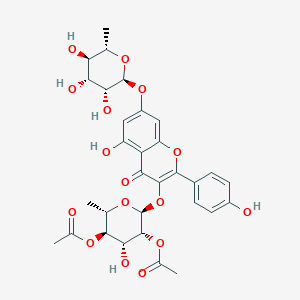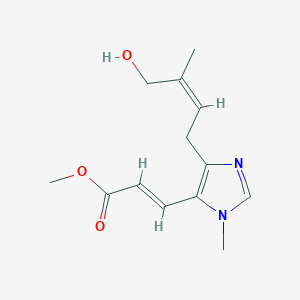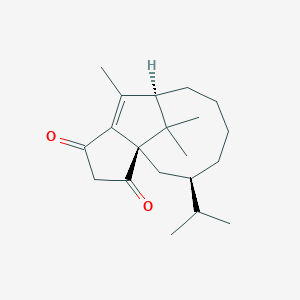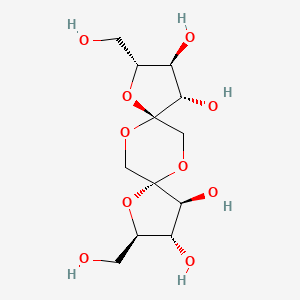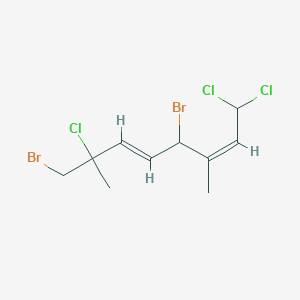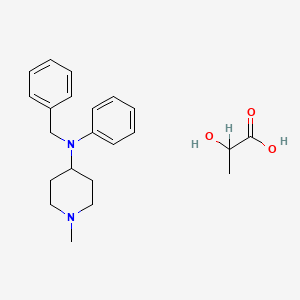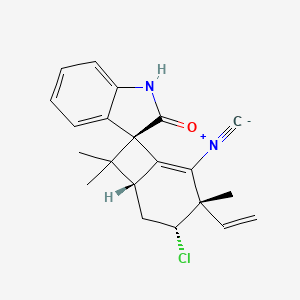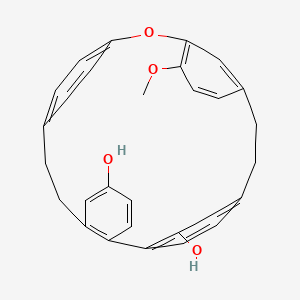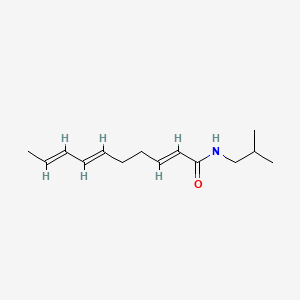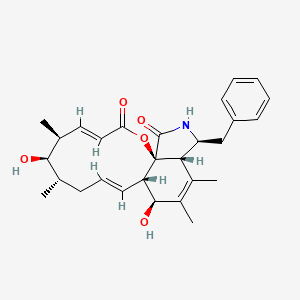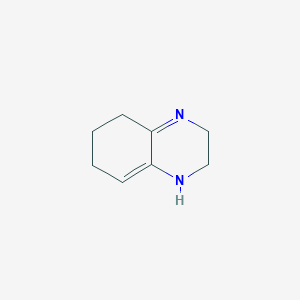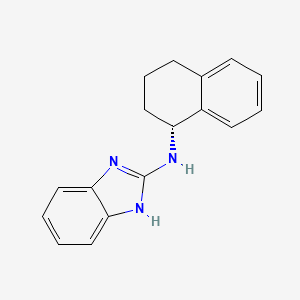![molecular formula C25H28O7 B1245633 2-(3,4-Dihydroxyphenyl)-5-hydroxy-8-(1-hydroxy-1-methyl-ethyl)-6-(3-methylbut-2-enyl)-2,3,8,9-tetrahydrofuro[2,3-h]chromen-4-one](/img/structure/B1245633.png)
2-(3,4-Dihydroxyphenyl)-5-hydroxy-8-(1-hydroxy-1-methyl-ethyl)-6-(3-methylbut-2-enyl)-2,3,8,9-tetrahydrofuro[2,3-h]chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dihydroxyphenyl)-5-hydroxy-8-(1-hydroxy-1-methyl-ethyl)-6-(3-methylbut-2-enyl)-2,3,8,9-tetrahydrofuro[2,3-h]chromen-4-one is a natural product found in Dorstenia mannii with data available.
Applications De Recherche Scientifique
Cytotoxic and Anticancer Properties
Studies have identified the cytotoxic properties of related 4-phenylcoumarin compounds against various human cancer cell lines, suggesting potential anticancer applications. For example, compounds isolated from Marila pluricostata leaves showed cytotoxicity against MCF-7, H-460, and SF-268 human cancer cell lines (López-Pérez et al., 2005). Additionally, new coumarins from Kielmeyera albopunctata demonstrated moderate cytotoxicity and activity against Trypanosoma cruzi (Scio et al., 2003).
Synthesis and Structural Analysis
Research on chromane derivatives, closely related to the queried compound, includes synthesis and conformational studies. For instance, the synthesis and structural analysis of chromane derivatives have been extensively studied, providing insights into their chemical properties and potential applications (Ciolkowski et al., 2009).
Antioxidant Properties
Certain 4-hydroxycoumarin derivatives, similar in structure to the queried compound, have demonstrated significant antioxidant activities. This suggests potential applications in areas requiring antioxidant properties (Stanchev et al., 2009).
Pharmaceutical Synthesis
The synthesis of various pharmaceuticals, such as Warfarin analogues, involves the use of similar chromen-2-one derivatives. This indicates the potential of the compound for use in pharmaceutical synthesis (Alonzi et al., 2014).
Anti-Inflammatory Properties
Compounds structurally related to 2-(3,4-Dihydroxyphenyl)-5-hydroxy-8-(1-hydroxy-1-methyl-ethyl)-6-(3-methylbut-2-enyl)-2,3,8,9-tetrahydrofuro[2,3-h]chromen-4-one have shown significant anti-inflammatory properties, which could be explored for the compound as well (Patjana et al., 2019).
Antimicrobial Activity
Similar coumarin and dicoumarol derivatives have been investigated for their antimicrobial activities, suggesting the potential of the compound in antimicrobial applications (Regal et al., 2020).
Propriétés
Nom du produit |
2-(3,4-Dihydroxyphenyl)-5-hydroxy-8-(1-hydroxy-1-methyl-ethyl)-6-(3-methylbut-2-enyl)-2,3,8,9-tetrahydrofuro[2,3-h]chromen-4-one |
|---|---|
Formule moléculaire |
C25H28O7 |
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
2-(3,4-dihydroxyphenyl)-5-hydroxy-8-(2-hydroxypropan-2-yl)-6-(3-methylbut-2-enyl)-2,3,8,9-tetrahydrofuro[2,3-h]chromen-4-one |
InChI |
InChI=1S/C25H28O7/c1-12(2)5-7-14-22(29)21-18(28)11-19(13-6-8-16(26)17(27)9-13)31-24(21)15-10-20(25(3,4)30)32-23(14)15/h5-6,8-9,19-20,26-27,29-30H,7,10-11H2,1-4H3 |
Clé InChI |
FMVFFMVMWVSZRC-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC1=C(C2=C(C3=C1OC(C3)C(C)(C)O)OC(CC2=O)C4=CC(=C(C=C4)O)O)O)C |
Synonymes |
dorsmanin F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



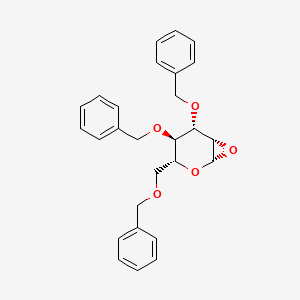
![1,2-Dioxolane-3-acetic acid, 5-[(9E,11E,13E)-9,11,13-hexadecatrienyl]-3,5-dimethyl-, (3R,5S)-](/img/structure/B1245551.png)
